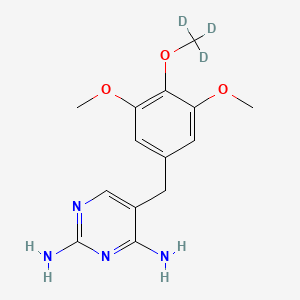
Trimethoprim-d3
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trimethoprim and its analogs, including potentially trimethoprim-d3, involves known routes from corresponding aldehydes via aminomethylidene-derivatives. These processes typically start from common intermediates like methyl 4-amino-3,5-dimethoxybenzoate, obtained through regioselective rearrangements and leading to various analogs with modified antimicrobial activities (Kompis & Wick, 1977).
Molecular Structure Analysis
The molecular structure of trimethoprim has been elucidated using neutron diffraction data, revealing its high-precision structure. The 2,4-diaminopyrimidine tautomer of trimethoprim is confirmed, and its bases form an extended hydrogen-bonded ribbon, supporting a previously postulated model for drug-receptor binding. This detailed structure analysis could apply to trimethoprim-d3, considering the substitution of hydrogen atoms with deuterium (Koetzle & Williams, 1976).
Chemical Reactions and Properties
Trimethoprim's chemical reactions, particularly with free available chlorine, reveal that its 3,4,5-trimethoxybenzyl moiety reacts primarily at acidic pH, while its 2,4-diaminopyrimidinyl moiety reacts at circumneutral and alkaline pH. These reactions lead to a wide variety of chlorinated and hydroxylated products, which could be similar for trimethoprim-d3 under analogous conditions (Dodd & Huang, 2007).
Physical Properties Analysis
The physical properties of trimethoprim, such as solubility, can be modified through the formation of salts with amino acids, leading to an improved solubility and potentially impacting the onset of antibacterial activity. This approach to modifying physical properties could be explored for trimethoprim-d3 to enhance its characteristics for specific applications (Elshaer et al., 2012).
Chemical Properties Analysis
The chemical properties of trimethoprim, including its metabolism to reactive intermediates like pyrimidine iminoquinone methide by activated human neutrophils and hepatic microsomes, highlight its potential for idiosyncratic reactions. These metabolic pathways could be relevant for trimethoprim-d3, affecting its chemical behavior and interactions within biological systems (Lai, Zahid, & Uetrecht, 1999).
Wissenschaftliche Forschungsanwendungen
Antibacterial Drug
- Field : Medicinal Chemistry
- Application : Trimethoprim (TMP) is an old antibacterial drug that has been used as a template to search for new targets . A new series of TMP analogs containing amide bonds have been synthesized .
- Method : Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme . Data from the ethidium displacement test showed their DNA-binding capacity .
- Results : Some of the new analogs inhibited DHFR activity more strongly than TMP did, which confirms that the addition of amide bonds into the analogs of TMP increases their affinity towards DHFR .
Cancer Therapy
- Field : Cancer Therapy
- Application : TMP analogs have shown promising anticancer applications . These compounds had significant tumor growth inhibitory activities over 60 human tumor cell lines and exhibited appreciable interactions with DHFR .
- Method : The method involves the synthesis of TMP analogs and testing their interactions with DHFR .
- Results : The results showed significant tumor growth inhibitory activities over 60 human tumor cell lines .
Inhibition of Nucleic Acid Synthesis
- Field : Microbiology
- Application : Trimethoprim inhibits dihydrofolate reductase and thereby is an indirect inhibitor of nucleic acid synthesis .
- Method : Metabolomics-based approaches were applied to understand interactions of trimethoprim with Escherichia coli K-12 at sub-minimum inhibitory concentrations .
- Results : The results showed that trimethoprim inhibits dihydrofolate reductase and thereby is an indirect inhibitor of nucleic acid synthesis .
Internal Standard for Quantification
- Field : Analytical Chemistry
- Application : Trimethoprim-d3 is used as an internal standard for the quantification of trimethoprim by GC- or LC-MS .
- Method : The method involves the use of Trimethoprim-d3 in Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for the quantification of Trimethoprim .
- Results : The results would provide accurate quantification of Trimethoprim in various samples .
Treatment of Urinary Tract Infections
- Field : Medical Science
- Application : Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections .
- Method : The method involves the administration of a combination of trimethoprim and sulfamethoxazole to patients suffering from urinary tract infections .
- Results : The results have shown effective treatment of urinary tract infections .
Treatment of Shigellosis and Pneumocystis Pneumonia
- Field : Medical Science
- Application : Trimethoprim has the potential for Shigellosis and Pneumocystis pneumonia treatment .
- Method : The method involves the administration of Trimethoprim to patients suffering from Shigellosis and Pneumocystis pneumonia .
- Results : The results have shown effective treatment of Shigellosis and Pneumocystis pneumonia .
Stable Isotope Tracer
- Field : Analytical Chemistry
- Application : Trimethoprim-d3 is used as a stable isotope tracer in drug development processes .
- Method : Deuterium, a stable heavy isotope of hydrogen, is incorporated into drug molecules as tracers for quantitation during the drug development process .
- Results : Deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Inhibition of Dihydrofolate Reductase (DHFR)
- Field : Biochemistry
- Application : Trimethoprim is a synthetic antibiotic that inhibits DHFR, which is necessary for the synthesis of purines, amino acids, and thymidylic acid .
- Method : The method involves the use of Trimethoprim to inhibit DHFR .
- Results : Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676181 | |
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim-d3 | |
CAS RN |
1189923-38-3 | |
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





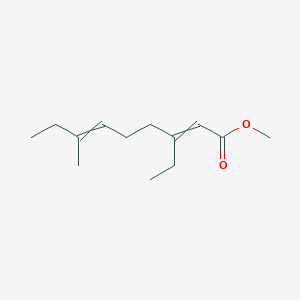
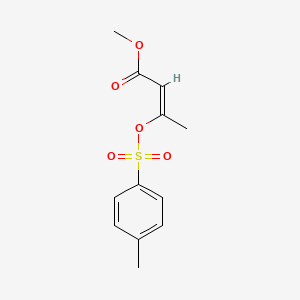

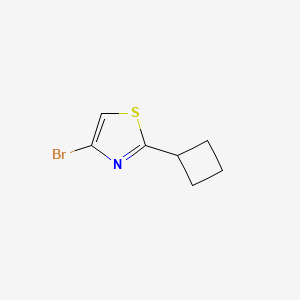

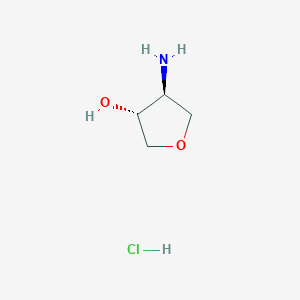
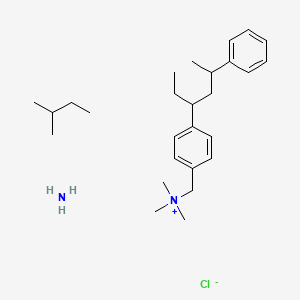
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)